molecular formula C10H10F2O2 B138149 [(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol CAS No. 126918-27-2

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol

Cat. No.: B138149
CAS No.: 126918-27-2
M. Wt: 200.18 g/mol
InChI Key: QREKDCIJNCXYEQ-QUBYGPBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol is a chemical compound with the molecular formula C10H10F2O2. It is characterized by the presence of a difluorophenyl group and an oxirane ring, making it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol typically involves the reaction of 2,4-difluorophenyl derivatives with epoxides under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antifungal drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can disrupt normal cellular functions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol is unique due to its specific structural features, such as the oxirane ring and difluorophenyl group, which confer distinct chemical reactivity and biological activity. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-10(5-13,14-6)8-3-2-7(11)4-9(8)12/h2-4,6,13H,5H2,1H3/t6-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREKDCIJNCXYEQ-QUBYGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CO)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@](O1)(CO)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.